1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is a chemical compound that features a fluorophenyl group, a methyl group, and a pyridinylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of monoacylglycerol lipase, affecting the levels of endocannabinoids and influencing pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A selective monoacylglycerol lipase inhibitor with potential therapeutic applications.
Fluoropyridines: Compounds with similar fluorine and pyridine groups, used in various chemical and biological applications.
Uniqueness
1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65201-24-3 |
---|---|
Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-2-methyl-3-(pyridin-3-ylamino)prop-2-en-1-one |
InChI |
InChI=1S/C15H13FN2O/c1-11(9-18-14-3-2-8-17-10-14)15(19)12-4-6-13(16)7-5-12/h2-10,18H,1H3/b11-9+ |
InChI Key |
LHWAOENBSGARJW-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\NC1=CN=CC=C1)/C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=CNC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.